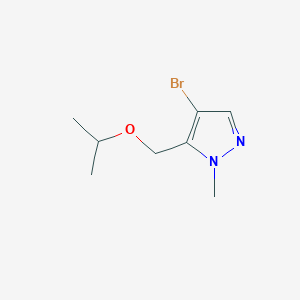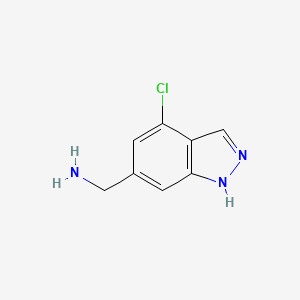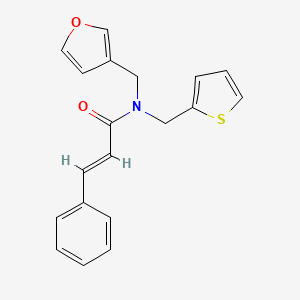
3,5-Difluoropyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C₅H₂F₃NO₂S and a molecular weight of 197.14 g/mol . This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and sulfonyl fluoride groups. These groups impart distinct reactivity and stability characteristics, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Another approach includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of 3,5-Difluoropyridine-4-sulfonyl fluoride often employs large-scale fluorination techniques and the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These methods provide efficient and scalable routes for producing the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles under appropriate conditions.
Electrophilic Fluorination: The sulfonyl fluoride group can be introduced through electrophilic fluorination reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and sulfuryl fluoride gas (SO₂F₂) . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated pyridine derivatives, while electrophilic fluorination can produce sulfonyl fluoride-containing compounds .
Scientific Research Applications
3,5-Difluoropyridine-4-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoropyridine-4-sulfonyl fluoride involves its reactivity with various biological targets. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in proteins such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity makes it a valuable tool in chemical biology for covalent enzyme inhibition and target identification .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Another fluorinated pyridine derivative with similar reactivity but lacking the sulfonyl fluoride group.
2,5-Difluoropyridine: A difluoropyridine isomer with different substitution patterns on the pyridine ring.
Pentafluoropyridine: A highly fluorinated pyridine with five fluorine atoms, exhibiting different chemical properties due to the higher degree of fluorination.
Uniqueness
3,5-Difluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and stability characteristics. This combination makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Properties
IUPAC Name |
3,5-difluoropyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIOUBYMDRSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031259-04-6 |
Source


|
| Record name | 3,5-difluoropyridine-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
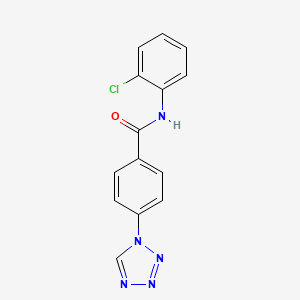
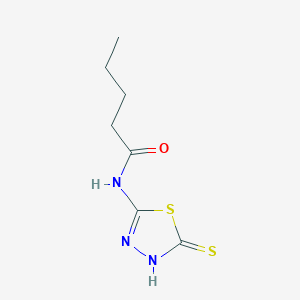
![Spiro[1-azabicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B2899654.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2899655.png)
![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)

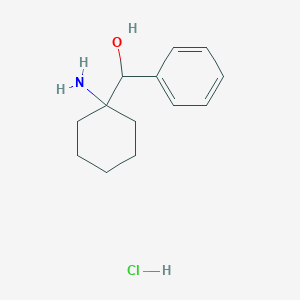
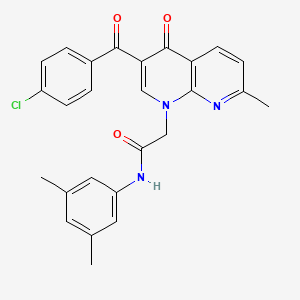
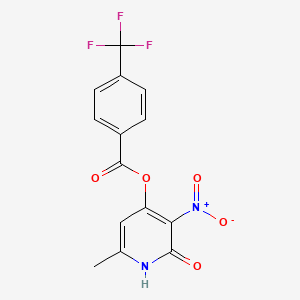
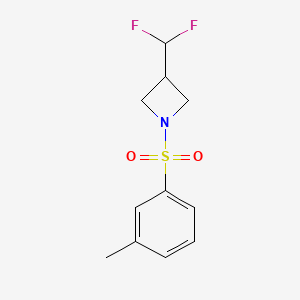
![ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2899668.png)
